molecular formula C17H24N6OS B6437723 4-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2548996-72-9

4-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6437723
CAS No.: 2548996-72-9
M. Wt: 360.5 g/mol
InChI Key: BYVMLMPAIOLELG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a morpholine ring at position 4 and a piperazine group at position 2. The piperazine is further functionalized with a 2-methylthiazole moiety via a methylene linker. Its design aligns with trends in medicinal chemistry, where pyrimidine-morpholine scaffolds are leveraged for their pharmacokinetic properties and target affinity .

Properties

IUPAC Name

4-[2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6OS/c1-14-19-15(13-25-14)12-21-4-6-23(7-5-21)17-18-3-2-16(20-17)22-8-10-24-11-9-22/h2-3,13H,4-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVMLMPAIOLELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are analyzed below:

GDC-0941 (Pictilisib)

  • Structure: 4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine .
  • Differences: Replaces the pyrimidine core with a thieno[3,2-d]pyrimidine system and incorporates a methylsulfonyl-piperazine group instead of the 2-methylthiazole moiety.
  • Activity : Potent PI3K inhibitor; phase II clinical trials for advanced solid tumors. Demonstrates IC₅₀ values < 10 nM against PI3Kα/δ isoforms .

Compound 10a

  • Structure : 4-(4-(6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine .
  • Differences : Utilizes an imidazo[4,5-b]pyridine core and an isoxazole substituent instead of thiazole.
  • Activity : Optimized for kinase inhibition; exhibits enhanced solubility and cellular permeability compared to thiazole-containing analogs .

Compounds 6g, 6h, 6i

  • Structures : Isoxazole-thiouracil hybrids (e.g., 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)morpholine) .
  • Differences : Feature isoxazole-thioether linkages instead of piperazine-thiazole motifs.
  • Activity : Demonstrated histone deacetylase (HDAC) inhibitory activity in breast cancer cells (IC₅₀: 0.8–1.2 μM) .

Compound 77

  • Structure : Trisubstituted pyrimidine with pyridinyl and morpholine groups .
  • Differences : Lacks the thiazole-piperazine substituent; instead, incorporates a pyridine ring.
  • Activity : Fast-acting antimalarial agent with ED₉₀ < 1 mg/kg in murine models .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Target Efficacy/IC₅₀ Reference
Target Compound Pyrimidine 2-Methylthiazole-piperazine, morpholine Not specified N/A
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine Methylsulfonyl-piperazine, indazole, morpholine PI3Kα/δ < 10 nM
Compound 10a Imidazo[4,5-b]pyridine Isoxazole-piperazine, bromine, morpholine Kinases (unspecified) Improved solubility
Compounds 6g, 6h, 6i Pyrimidine-thiouracil Isoxazole-thioether, morpholine HDACs 0.8–1.2 μM
Compound 77 Pyrimidine Pyridinyl, morpholine Plasmodium falciparum ED₉₀ < 1 mg/kg

Key Findings and Implications

Substituent Impact : The 2-methylthiazole group in the target compound may enhance binding to kinases or parasitic targets compared to isoxazole or pyridine analogs, though this requires empirical validation .

Morpholine Utility : The morpholine ring improves solubility and bioavailability across analogs, as seen in GDC-0941 and Compound 77 .

Therapeutic Scope: Structural variations dictate divergent applications—antimalarial (pyrimidine-pyridine), anticancer (thienopyrimidine), or HDAC inhibition (isoxazole-thiouracil) .

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